Chrysenamine
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Overview
Description
Chrysenamine, also known as 6-Aminochrysene, is an aromatic amine with the molecular formula C18H13N and a molecular weight of 243.30 g/mol . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysenamine can be synthesized through several methods. One common synthetic route involves the nitration of chrysene followed by reduction to yield the amine derivative. The nitration typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Chrysenamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding hydroxy derivatives.
Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrosochrysene, nitrochrysene.
Reduction: Hydroxychrysene.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Chrysenamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: this compound is studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Chrysenamine exerts its effects through various mechanisms, depending on the application. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In chemotherapeutic applications, it can induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzo[a]pyrene: Another aromatic amine with similar structural features.
6-Aminophenanthrene: Shares the polycyclic aromatic structure with an amine group.
6-Aminopyrene: Another polycyclic aromatic amine with similar reactivity.
Uniqueness
Chrysenamine is unique due to its specific arrangement of aromatic rings and the position of the amine group, which confer distinct chemical and biological properties. Its ability to inhibit certain enzymes and its potential as a chemotherapeutic agent make it particularly valuable in scientific research .
Properties
CAS No. |
30233-84-2 |
---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
chrysen-1-amine |
InChI |
InChI=1S/C18H13N/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H,19H2 |
InChI Key |
OQENBJBTQPIZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4N |
Origin of Product |
United States |
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